2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid
Overview
Description
2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . This compound is known for its unique structural features, including a trifluoropropyl group attached to a pyridine ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-6-hydroxypyridine-3-carboxylic acid.
Trifluoropropylation: The hydroxyl group is substituted with a trifluoropropyl group using a trifluoropropylating agent under basic conditions.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Compounds with new functional groups replacing the trifluoropropyl group.
Scientific Research Applications
2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-hydroxypyridine-3-carboxylic acid: Lacks the trifluoropropyl group.
2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]nicotinic acid: Similar structure but different functional groups.
Uniqueness
2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid is unique due to its trifluoropropyl group, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-5-7(9(15)16)3-4-8(14-5)17-6(2)10(11,12)13/h3-4,6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKNWCQLLWUWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.